molecular formula C22H25NO2 B14737197 2-(2-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione CAS No. 5336-92-5

2-(2-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione

Cat. No.: B14737197
CAS No.: 5336-92-5
M. Wt: 335.4 g/mol
InChI Key: HBTWYTKLXFEOBB-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a butane-1,4-dione moiety flanked by two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 2-methylpiperidine.

    Attachment of the Butane-1,4-dione Moiety: The butane-1,4-dione moiety can be introduced via a condensation reaction with a suitable diketone precursor.

    Introduction of Phenyl Groups: The phenyl groups can be attached through Friedel-Crafts acylation reactions using benzene and an acyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione: shares structural similarities with other piperidine derivatives and diketone compounds.

    2-Methylpiperidine: A simpler analog with a similar piperidine ring structure.

    1,4-Diphenylbutane-1,4-dione: A related compound with a similar diketone moiety but lacking the piperidine ring.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

5336-92-5

Molecular Formula

C22H25NO2

Molecular Weight

335.4 g/mol

IUPAC Name

2-(2-methylpiperidin-1-yl)-1,4-diphenylbutane-1,4-dione

InChI

InChI=1S/C22H25NO2/c1-17-10-8-9-15-23(17)20(22(25)19-13-6-3-7-14-19)16-21(24)18-11-4-2-5-12-18/h2-7,11-14,17,20H,8-10,15-16H2,1H3

InChI Key

HBTWYTKLXFEOBB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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